![molecular formula C21H19NO5S B2400530 Methyl 3-(3,5-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate CAS No. 477538-17-3](/img/structure/B2400530.png)
Methyl 3-(3,5-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
“Methyl 3-(3,5-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with a phenyl group at the 5-position and a carboxylate ester group at the 2-position. The carboxylate group is further substituted with a benzamido group, which itself is substituted with two methoxy groups at the 3 and 5 positions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The thiophene and phenyl rings would likely contribute to the compound’s stability and could influence its reactivity. The carboxylate ester and benzamido groups could also play significant roles in the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar functional groups could affect its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Synthesis and Characterization of Complex Molecules
Research involving compounds with structural similarities to Methyl 3-(3,5-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate often focuses on their synthesis and characterization. These studies aim to develop new synthetic routes or improve existing ones for complex molecules. For instance, the synthesis of various heterocyclic compounds, including thiophenes, involves intricate steps that yield molecules with potential application in material science and pharmacology (Ishii et al., 2014).
Mechanistic Studies in Organic Reactions
Mechanistic studies provide insights into the reaction pathways and behavior of complex molecules under various conditions. For example, research on palladium iodide catalyzed reactions shows how different conditions can lead to the selective formation of specific products, highlighting the versatility of organic synthesis techniques in manipulating molecular structures for desired outcomes (Mancuso et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withGlyceraldehyde-3-phosphate dehydrogenase , a key enzyme in the glycolytic pathway. This enzyme plays a crucial role in cellular energy production.
Mode of Action
This could potentially alter the rate of the biochemical reactions that the enzyme catalyzes .
Biochemical Pathways
The compound’s interaction with its target could affect the glycolytic pathway , given that Glyceraldehyde-3-phosphate dehydrogenase is a key enzyme in this pathway . Changes in this pathway could have downstream effects on cellular energy production and other metabolic processes.
Result of Action
Changes in the activity of glyceraldehyde-3-phosphate dehydrogenase could potentially alter cellular energy production and other metabolic processes .
properties
IUPAC Name |
methyl 3-[(3,5-dimethoxybenzoyl)amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-25-15-9-14(10-16(11-15)26-2)20(23)22-17-12-18(13-7-5-4-6-8-13)28-19(17)21(24)27-3/h4-12H,1-3H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLXYDVONNPXJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3,5-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate |
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